Welcome to the BenchChem Online Store!
molecular formula C11H11BrN2O3 B8425954 7-Bromo-5-hydroxymethyl-2,3-dimethoxy-quinoxaline

7-Bromo-5-hydroxymethyl-2,3-dimethoxy-quinoxaline

Cat. No. B8425954
M. Wt: 299.12 g/mol
InChI Key: GKPZDOZSJZHNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06080743

Procedure details

11.5 g (31.85 mmol) of 7-bromo-5-bromomethyl-2,3-dimethoxy-quinoxaline are suspended at 20° C. in 100 ml of dioxane. 16.4 g (164 mmol) of calcium carbonate in 100 ml of water are then added and the mixture is heated at reflux for 24 hours. The dioxane is concentrated by evaporation and 300 ml of dichloromethane are added. The salt is filtered off, the organic phase is washed with brine and concentrated by evaporation and the residue is chromatographed on silica gel with ethyl acetate and hexane (1:1).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[C:7]([O:14][CH3:15])[C:8]([O:12][CH3:13])=[N:9]2)=[C:4]([CH2:16]Br)[CH:3]=1.C(=O)([O-])[O-:19].[Ca+2]>O1CCOCC1.O>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[C:7]([O:14][CH3:15])[C:8]([O:12][CH3:13])=[N:9]2)=[C:4]([CH2:16][OH:19])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
BrC1=CC(=C2N=C(C(=NC2=C1)OC)OC)CBr
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The dioxane is concentrated by evaporation and 300 ml of dichloromethane
ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
The salt is filtered off
WASH
Type
WASH
Details
the organic phase is washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel with ethyl acetate and hexane (1:1)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C2N=C(C(=NC2=C1)OC)OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.